PROTAC HER2 degrader-1

HER2 selectivity EGFR off-target PROTAC selectivity

PROTAC HER2 degrader-1 (compound CH7C4) is a proteolysis-targeting chimera (PROTAC) that selectively degrades the human epidermal growth factor receptor 2 (HER2/ErbB2) by recruiting cereblon E3 ubiquitin ligase. It comprises a tucatinib-derived HER2-binding warhead, a linker, and a thalidomide-based CRBN ligand.

Molecular Formula C49H55N11O7
Molecular Weight 910.0 g/mol
Cat. No. B15610871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC HER2 degrader-1
Molecular FormulaC49H55N11O7
Molecular Weight910.0 g/mol
Structural Identifiers
InChIInChI=1S/C49H55N11O7/c1-32-25-34(10-13-41(32)67-35-15-19-59-44(27-35)52-31-54-59)55-46-38-28-42(65-2)43(29-39(38)51-30-53-46)66-24-8-18-58-22-20-57(21-23-58)17-7-5-3-4-6-16-50-33-9-11-36-37(26-33)49(64)60(48(36)63)40-12-14-45(61)56-47(40)62/h9-11,13,15,19,25-31,40,50H,3-8,12,14,16-18,20-24H2,1-2H3,(H,51,53,55)(H,56,61,62)
InChIKeyIQCKLHMMRZVWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC HER2 degrader-1 (CH7C4): First Selective HER2 PROTAC Degrader for HER2-Positive Cancer Research


PROTAC HER2 degrader-1 (compound CH7C4) is a proteolysis-targeting chimera (PROTAC) that selectively degrades the human epidermal growth factor receptor 2 (HER2/ErbB2) by recruiting cereblon E3 ubiquitin ligase. It comprises a tucatinib-derived HER2-binding warhead, a linker, and a thalidomide-based CRBN ligand [1]. CH7C4 represents the first potent and selective HER2 PROTAC degrader, achieving a DC50 of 69 nM and Dmax of 96% in BT-474 breast cancer cells, and demonstrates >800‑fold selectivity for HER2 over EGFR [2].

Why Pan-HER Inhibitors and Non-Selective PROTACs Cannot Substitute for PROTAC HER2 Degrader-1


Standard small-molecule HER2 kinase inhibitors (e.g., tucatinib, lapatinib) merely block catalytic activity without eliminating the receptor scaffold, allowing compensatory kinase rewiring and acquired resistance [1]. Non-selective EGFR/HER2 PROTACs (e.g., lapatinib-based PROTAC 1) degrade both EGFR and HER2, causing off-target EGFR degradation and limiting therapeutic window [2]. In contrast, PROTAC HER2 degrader-1 (CH7C4) achieves >800‑fold selectivity for HER2 over EGFR, ensuring potent, durable HER2 ablation while sparing EGFR. This mechanistic and selectivity distinction makes generic substitution with existing HER2 inhibitors or pan‑HER PROTACs scientifically invalid.

Quantitative Differentiation Evidence: PROTAC HER2 Degrader-1 vs. Competitor Compounds


HER2-over-EGFR Selectivity >800‑fold vs. Tucatinib's ~50‑fold

CH7C4 exhibits >800‑fold selectivity for HER2 degradation over EGFR, whereas the parent inhibitor tucatinib shows only >50‑fold selectivity for kinase inhibition [1]. Lapatinib-based PROTACs (e.g., Compound 1 in Burslem et al.) degrade both EGFR and HER2 non‑selectively, failing to achieve HER2‑specific degradation [2].

HER2 selectivity EGFR off-target PROTAC selectivity

BT-474 Proliferation IC50: 0.047 nM vs. Tucatinib ~21 nM (>400‑fold improvement)

CH7C4 inhibits proliferation of BT-474 cells with an IC50 of 0.047 nM, while tucatinib inhibits HER2 phosphorylation in BT-474 cells with an IC50 of ~21 nM and enzymatic HER2 with an IC50 of 7–14 nM [1]. The approximately 447‑fold greater potency of CH7C4 arises from its ability to permanently remove the receptor rather than transiently inhibit kinase activity.

BT-474 proliferation IC50 HER2-positive breast cancer

In Vivo Tumor Growth Inhibition 73% at 5–10 mg/kg vs. Tucatinib Efficacy at 25–100 mg/kg

CH7C4 administered i.v. once daily at 5 or 10 mg/kg for 21 days achieved 73% tumor growth inhibition (TGI) in a BT-474 xenograft model [1]. Tucatinib, in contrast, required oral doses of 25–100 mg/kg to reduce tumor volume in comparable xenograft models . This represents a ~5‑fold lower effective dose for CH7C4.

xenograft tumor growth inhibition in vivo efficacy

Sustained HER2 Degradation with DC50 69 nM and Dmax 96% vs. Reversible Kinase Inhibition

CH7C4 degrades HER2 with a DC50 of 69 nM and achieves 96% maximal degradation (Dmax) in BT-474 cells [1]. In contrast, tucatinib reversibly inhibits HER2 kinase (IC50 ~7 nM) without reducing HER2 protein levels . The catalytic mechanism of PROTAC-mediated degradation allows prolonged suppression of HER2 signaling even after compound washout, as demonstrated for RTK PROTACs in general [2].

DC50 Dmax HER2 degradation pharmacodynamics

Broad Pan-HER2 Cancer Cell Activity: IC50 ≤0.14 nM Across Three Cell Lines

CH7C4 demonstrates potent anti-proliferative activity across multiple HER2-positive cancer types: BT-474 (breast) IC50 0.047 nM, SK-BR-3 (breast) IC50 0.098 nM, and NCI-N87 (gastric) IC50 0.137 nM [1]. In NCI-N87 cells, HER2 degradation reaches a DC50 of 55 nM with Dmax 94% [1]. Tucatinib's reported cellular IC50 values are typically >20 nM .

SK-BR-3 NCI-N87 gastric cancer broad efficacy

Pharmacokinetic Half-Life 5.31 h Supports Once-Daily Dosing in Vivo

CH7C4 exhibits a half-life of 5.31 h in pharmacokinetic studies, enabling once-daily intravenous administration in mouse models [1]. In comparison, tucatinib has an oral half-life of approximately 1.5–2 h in mice, often requiring twice-daily or continuous dosing for sustained target engagement [2].

half-life pharmacokinetics in vivo dosing

Optimal Research and Industrial Application Scenarios for PROTAC HER2 Degrader-1


Elucidating HER2 Degradation-Driven Signaling vs. Kinase Inhibition

Use CH7C4 in head‑to‑head experiments with tucatinib to dissect the differential consequences of HER2 protein elimination versus kinase inhibition on downstream AKT/ERK signaling and kinome reprogramming. CH7C4 at 200 nM induces sustained HER2 degradation and suppression of AKT/ERK phosphorylation in BT-474 and NCI-N87 cells [1].

Overcoming Acquired Resistance to HER2 Tyrosine Kinase Inhibitors In Vivo

Deploy CH7C4 in BT-474 xenograft models that have developed resistance to tucatinib or lapatinib. Its degradation mechanism circumvents resistance mutations and bypasses the need for sustained target occupancy [1]. The 5.31 h half-life and once-daily i.v. dosing at 5–10 mg/kg provide a practical regimen for chronic studies [2].

Multi‑Cell‑Line Panel Screening for HER2‑Positive Breast and Gastric Cancer

Leverage CH7C4's sub‑nanomolar potency across BT-474, SK-BR-3, and NCI-N87 cells to establish a unified HER2 degradation profile. With IC50 values of 0.047–0.137 nM and consistent DC50 values (55–69 nM), CH7C4 serves as a single, highly active tool compound for comparative oncology studies [1].

Chemical Biology Tool for Target Validation and Proteomics

Apply CH7C4 in proteomics workflows (e.g., tandem mass tag-based quantitative proteomics) to identify HER2-specific interactomes and downstream effectors. Its >800‑fold selectivity over EGFR ensures minimal confounding signal from EGFR‑related protein networks [2].

Technical Documentation Hub

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31 linked technical documents
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